molecular formula C7H6F3N B13677865 5-(Difluoromethyl)-3-fluoro-2-methylpyridine

5-(Difluoromethyl)-3-fluoro-2-methylpyridine

Cat. No.: B13677865
M. Wt: 161.12 g/mol
InChI Key: ARSWOPMDSYZKQA-UHFFFAOYSA-N
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Description

5-(Difluoromethyl)-3-fluoro-2-methylpyridine is a fluorinated pyridine derivative that has gained significant attention in medicinal and agricultural chemistry. The incorporation of fluorinated moieties into bioactive compounds can enhance their lipophilicity, bioavailability, and metabolic stability. The difluoromethyl group, in particular, is known for its ability to interact with targeting enzymes through hydrogen bonding, making it a valuable bioisostere of alcohol, thiol, and amine moieties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of 5-(Difluoromethyl)-3-fluoro-2-methylpyridine can be achieved through various synthetic routes. One common method involves the direct C-H difluoromethylation of pyridines using difluoromethylation reagents. This process can be catalyzed by metals such as copper or silver, and the reaction conditions typically involve the use of difluorocarbene precursors .

Industrial Production Methods

In industrial settings, the production of difluoromethylated pyridines often involves metal-catalyzed cross-coupling reactions. These methods are preferred due to their efficiency and ability to introduce difluoromethyl groups into existing pyridine frameworks without the need for pre-installed functional groups .

Chemical Reactions Analysis

Types of Reactions

5-(Difluoromethyl)-3-fluoro-2-methylpyridine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include N-oxides, methyl-substituted pyridines, and various substituted derivatives depending on the nucleophile used .

Scientific Research Applications

5-(Difluoromethyl)-3-fluoro-2-methylpyridine has a wide range of scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a bioisostere in drug design.

    Medicine: Explored for its potential therapeutic properties, particularly in the development of enzyme inhibitors.

    Industry: Utilized in the production of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 5-(Difluoromethyl)-3-fluoro-2-methylpyridine involves its interaction with enzymes and receptors through hydrogen bonding. The difluoromethyl group can serve as a bioisostere, mimicking the behavior of alcohol, thiol, and amine groups. This interaction can modulate the biological activity of the compound, enhancing its efficacy as an enzyme inhibitor or receptor modulator .

Comparison with Similar Compounds

Similar Compounds

  • 5-Difluoromethyl-2-methylpyridine
  • 3-Fluoro-2-methylpyridine
  • 5-Difluoromethyl-3-fluoropyridine

Uniqueness

5-(Difluoromethyl)-3-fluoro-2-methylpyridine is unique due to the presence of both difluoromethyl and fluoro groups on the pyridine ring. This combination enhances its lipophilicity and metabolic stability, making it a valuable compound in medicinal chemistry .

Properties

Molecular Formula

C7H6F3N

Molecular Weight

161.12 g/mol

IUPAC Name

5-(difluoromethyl)-3-fluoro-2-methylpyridine

InChI

InChI=1S/C7H6F3N/c1-4-6(8)2-5(3-11-4)7(9)10/h2-3,7H,1H3

InChI Key

ARSWOPMDSYZKQA-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=N1)C(F)F)F

Origin of Product

United States

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